3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde
Overview
Description
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H2BrClFNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a valuable intermediate in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine, chlorine, and fluorine atoms at specific positions. This can be achieved through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 3-Bromo-2-chloro-5-fluoropyridine-4-carboxylic acid.
Reduction: 3-Bromo-2-chloro-5-fluoropyridine-4-methanol.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is primarily based on its ability to undergo various chemical transformations. The presence of multiple halogen atoms and an aldehyde group makes it highly reactive, allowing it to participate in diverse reactions. These reactions can lead to the formation of new bonds and functional groups, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-5-fluoropyridine: Lacks the aldehyde group, making it less reactive in certain transformations.
2-Bromo-5-chloro-3-fluoropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
5-Bromo-2-chloro-3-fluoropyridine: Another isomer with distinct chemical properties.
Uniqueness
3-Bromo-2-chloro-5-fluoropyridine-4-carbaldehyde is unique due to the presence of an aldehyde group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLCLNSBURVVQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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